Avanbulin

Description

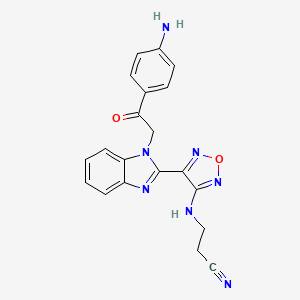

a microtubule-destabilizing agent with antineoplastic activity; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFOZQQVTWFMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798577-91-0 | |

| Record name | Avanbulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVANBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avanbulin's Mechanism of Action in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Avanbulin (also known as BAL27862) is a novel, potent, small molecule microtubule-targeting agent (MTA) that has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including those resistant to conventional chemotherapies.[1][2] Its water-soluble lysine prodrug, Listhis compound (BAL101553), facilitates clinical development through oral and intravenous administration.[1][2][3] This document provides a detailed technical overview of this compound's core mechanism of action, focusing on its interaction with tubulin, the downstream cellular consequences, and relevant experimental data. The primary mechanism involves binding to the colchicine site on tubulin, leading to microtubule destabilization, activation of the spindle assembly checkpoint, mitotic arrest, and subsequent apoptotic cell death.[1][2][4][5]

Core Mechanism of Action: Microtubule Destabilization

Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][6] Their dynamic nature, characterized by rapid polymerization and depolymerization, is a key vulnerability in proliferating cancer cells, making them an attractive therapeutic target.[6][7][8]

This compound exerts its anti-cancer effects by directly interfering with this process.

-

Binding to the Colchicine Site: Unlike other major classes of MTAs such as taxanes (stabilizers) or vinca alkaloids (destabilizers that bind to a different site), this compound uniquely binds to the colchicine site on β-tubulin.[1][2][4] This interaction is potent, with a high affinity for unassembled tubulin heterodimers.[4][9] This distinct binding site may underlie its activity in tumor models that have developed resistance to other MTAs.[1][2]

-

Inhibition of Microtubule Assembly: By occupying the colchicine-binding pocket, this compound prevents the conformational changes in tubulin dimers that are necessary for polymerization. This potently inhibits the assembly of microtubules, shifting the dynamic equilibrium towards depolymerization and leading to a net loss of microtubule structures.[2][4][9]

References

- 1. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Tubulin inhibitor | Probechem Biochemicals [probechem.com]

- 5. Glioblastoma Foundation® Acquires Drug Listhis compound - Glioblastoma Foundation [glioblastomafoundation.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Avanbulin (BAL27862): A Technical Guide to its Discovery, Mechanism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanbulin (BAL27862) is a novel, synthetic small molecule that has demonstrated significant potential as a microtubule-targeting agent for cancer therapy. Discovered through high-throughput screening, this compound exhibits potent antitumor activity across a range of cancer models, including those resistant to conventional microtubule inhibitors like taxanes and vinca alkaloids. This technical guide provides an in-depth overview of the discovery, mechanism of action, and, where publicly available, the synthesis of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Development

This compound was identified through the optimization of initial hits from high-throughput screening campaigns aimed at discovering novel compounds with distinct effects on microtubule organization.[1] Its development was driven by the need for new microtubule-targeting agents that could overcome the common mechanisms of drug resistance. The subsequent development of a water-soluble lysine prodrug, Listhis compound (BAL101553), has facilitated both oral and intravenous administration in clinical settings.[2][3]

Mechanism of Action

This compound functions as a microtubule-destabilizing agent by binding to the colchicine site on the β-tubulin subunit of the αβ-tubulin heterodimer.[4][5] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cell cycle regulatory mechanism.[6]

Activation of the SAC in response to this compound-induced microtubule disruption prevents the cell from progressing from metaphase to anaphase, ultimately leading to G2/M cell cycle arrest and subsequent apoptosis (programmed cell death).[7][8] A key feature of this compound is its ability to remain effective in cancer cells that have developed resistance to other microtubule-targeting drugs that bind to the taxane or vinca alkaloid sites.[9]

Signaling Pathway: this compound-Induced Spindle Assembly Checkpoint Activation

Caption: this compound's mechanism of action leading to Spindle Assembly Checkpoint activation and apoptosis.

Synthesis of this compound (BAL27862)

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound (BAL27862).

Table 1: In Vitro Biological Activity of this compound (BAL27862)

| Parameter | Value | Cell Line / System | Reference |

| IC50 (Tubulin Polymerization) | 1.4 µM | Purified tubulin | [5] |

| Kd (Tubulin Binding) | 244 nM | Unassembled tubulin | [5] |

| Median IC50 (Cell Growth Inhibition) | 11 nM | 26 DLBCL cell lines | [2] |

| Median Relative IC50 (Cell Growth Inhibition) | 13.8 nM | 23 tumor cell lines |

Table 2: this compound (BAL27862) Activity in Specific Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |

| ABC-DLBCL (Median) | Diffuse Large B-cell Lymphoma | 10 | 72 | [2] |

| GCB-DLBCL (Median) | Diffuse Large B-cell Lymphoma | 12 | 72 | [2] |

| HeLa | Cervical Cancer | - | - | |

| HCT116 | Colon Cancer | - | - | |

| RD | Rhabdomyosarcoma | Part of 23 cell lines | 96 | |

| TC-71 | Ewing's Sarcoma | Part of 23 cell lines | 96 | |

| SJ-GBM2 | Glioblastoma | Part of 23 cell lines | 96 | |

| NB-1643 | Neuroblastoma | Part of 23 cell lines | 96 |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Workflow Diagram

Caption: Workflow for a typical tubulin polymerization assay.

Methodology:

-

Reagents:

-

Purified tubulin protein (>97% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound (BAL27862) dissolved in a suitable solvent (e.g., DMSO)

-

Control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

-

-

Procedure:

-

On ice, prepare a reaction mixture containing tubulin protein in General Tubulin Buffer.

-

Add various concentrations of this compound or control compounds to the reaction mixture.

-

Incubate on ice for a short period.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the mixture to a pre-warmed 37°C spectrophotometer or microplate reader.

-

Monitor the change in absorbance at 340 or 350 nm over time (typically 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis:

-

Plot absorbance as a function of time to generate polymerization curves.

-

The initial rate of polymerization and the maximum absorbance reached are used to quantify the effect of the compound.

-

The concentration of this compound that inhibits tubulin polymerization by 50% (IC50) can be calculated from a dose-response curve.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram

References

- 1. banglajol.info [banglajol.info]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. 4-Amino-2-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | Tubulin inhibitor | Probechem Biochemicals [probechem.com]

- 8. 3-Amino-6-bromopyridine | 13534-97-9 | Benchchem [benchchem.com]

- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Avanbulin's Interaction with Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of avanbulin to tubulin, a critical interaction for its mechanism as a microtubule-targeting agent. This compound (also known as BAL27862) is a potent, synthetic small molecule that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1] Its unique properties make it a subject of significant interest in oncology research and drug development. Listhis compound (BAL101553) is the water-soluble lysine prodrug of this compound.[1][2]

The Tubulin Binding Site of this compound

This compound is distinguished by its specific interaction with the colchicine binding site on the β-tubulin subunit.[2][3][4] This site is a well-established target for microtubule-destabilizing agents.[5] By occupying this pocket, this compound prevents the tubulin dimers from polymerizing into microtubules.[2] This mode of action is noteworthy because it differs from other major classes of microtubule-targeting agents, such as taxanes (which stabilize microtubules) and vinca alkaloids (which bind to a different site on β-tubulin).[1][3]

The unique binding site of this compound may confer activity against tumor cells that have developed resistance to other microtubule-targeting agents through mechanisms like tubulin mutations or overexpression of efflux pumps like P-glycoprotein (MDR1).[3][6]

Binding Affinity and Inhibitory Concentrations

The affinity of this compound for tubulin and its efficacy in inhibiting microtubule formation have been quantified in preclinical studies. These values are crucial for understanding its potency and for comparing it with other compounds.

| Parameter | Value | Description |

| Apparent Dissociation Constant (Kd) | 244 nM | Measures the binding affinity of this compound to tubulin. A lower Kd indicates a stronger binding affinity.[4] |

| Tubulin Assembly Inhibition (IC50) | 1.4 µM | The concentration of this compound required to inhibit tubulin polymerization by 50% in vitro at 37°C.[4] |

| Median Relative Cytotoxicity (IC50) | ~10-13.8 nM | The median concentration of this compound required to inhibit the growth of various tumor cell lines by 50% over 72-96 hours.[3][4] |

Mechanism of Action: From Tubulin Binding to Apoptosis

This compound's therapeutic effect is a direct consequence of its interaction with tubulin. The process can be summarized in the following key steps:

-

Binding to Tubulin: this compound binds to the colchicine site on β-tubulin heterodimers.[2]

-

Inhibition of Polymerization: This binding event prevents the assembly of tubulin dimers into microtubules, leading to a net destabilization and depolymerization of the microtubule network.[3]

-

Spindle Assembly Checkpoint Activation: The disruption of microtubule dynamics, particularly during mitosis, activates the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular surveillance mechanism that ensures proper chromosome segregation.

-

Mitotic Arrest: The activated SAC halts the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis with a defective mitotic spindle.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]

The antitumor activity of this compound and its prodrug listhis compound may be enhanced in tumors with high expression of the microtubule-associated protein, End-binding protein 1 (EB1).[3]

References

- 1. Optimizing an effective combination of the new microtubule-targeting agent listhis compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Avanbulin Treatment in Cell Culture: Application Notes for Researchers

Avanbulin (BAL27862) is a potent, small molecule, microtubule-destabilizing agent that binds to the colchicine site of tubulin. This binding inhibits tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] These characteristics make this compound a compound of significant interest for cancer research and drug development. Its prodrug, Listhis compound (BAL101553), is a more soluble formulation currently under clinical investigation.[3]

This document provides detailed application notes and protocols for the use of this compound in a cell culture setting, designed for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, including those resistant to other microtubule-targeting agents.[2] The half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| 26 DLBCL Cell Lines (Median) | Diffuse Large B-Cell Lymphoma | 11 | 72 |

| ABC-DLBCL Subtype (Median) | Diffuse Large B-Cell Lymphoma | 10 | 72 |

| GCB-DLBCL Subtype (Median) | Diffuse Large B-Cell Lymphoma | 12 | 72 |

| HTB-26 | Breast Cancer | 10 - 50 µM (Note: High concentration, verify source) | Not Specified |

| PC-3 | Pancreatic Cancer | 10 - 50 µM (Note: High concentration, verify source) | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM (Note: High concentration, verify source) | Not Specified |

| HCT116 | Colorectal Cancer | 22.4 µM (Note: High concentration, verify source) | Not Specified |

| MDA-MB-231 | Breast Cancer | 11.90 ± 2.6 µM (Note: High concentration, verify source) | Not Specified |

| T47D | Breast Cancer | 2.20 ± 1.5 µM (Note: High concentration, verify source) | Not Specified |

| MCF-7 | Breast Cancer | 3.03 ± 1.5 µM (Note: High concentration, verify source) | Not Specified |

Signaling Pathway and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its cytotoxic effects by interfering with microtubule dynamics. It binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway.

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Experimental Workflow: Cell Viability Assay (MTT)

This workflow outlines the key steps for assessing the effect of this compound on cell viability using an MTT assay.

Figure 2. General workflow for an MTT-based cell viability assay.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (BAL27862) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO but not in water.

-

To prepare a 10 mM stock solution, dissolve 3.874 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (months) or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A starting concentration range of 1 nM to 1 µM is recommended.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plate for the desired exposure time (e.g., 72 hours).[1]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 20 nM and 40 nM) for a specified duration (e.g., 24 or 48 hours).[1] Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.

-

Analyze the stained cells to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution by PI staining and flow cytometry.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

PBS

-

Cold 70% ethanol

-

PI/RNase staining buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound for a specific time (e.g., 24 hours). Include a vehicle control.

-

-

Cell Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI/RNase staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel (usually FL2 or FL3).

-

Gate on single cells to exclude doublets and aggregates.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.[1]

-

Immunofluorescence Staining of Microtubules

This protocol provides a general method for visualizing the effects of this compound on the microtubule network.

Materials:

-

Cells cultured on glass coverslips in a multi-well plate

-

This compound stock solution

-

Pre-warmed microtubule-stabilizing buffer (e.g., PEM buffer: 80 mM PIPES, 5 mM EGTA, 2 mM MgCl2, pH 6.8)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.

-

Treat the cells with an effective concentration of this compound (e.g., in the low nanomolar range) for a suitable duration (e.g., 6-24 hours) to observe microtubule disruption.

-

-

Fixation and Permeabilization:

-

Gently wash the cells with pre-warmed microtubule-stabilizing buffer.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. Untreated cells should display a well-defined filamentous microtubule network, while this compound-treated cells are expected to show a diffuse, depolymerized tubulin staining.

-

References

- 1. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing Cancer Therapy with BAL101553: A Soluble Prodrug of the Microtubule Disruptor BAL27862 [synapse.patsnap.com]

Application Notes and Protocols for Avanbulin in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanbulin (also known as BAL27862) is a novel, potent, and orally bioavailable small molecule that acts as a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, activation of the spindle assembly checkpoint (SAC), cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1] Its unique binding site and mechanism of action make it effective even in tumor models resistant to other microtubule-targeting agents like taxanes and vinca alkaloids. Listhis compound (BAL101553) is a water-soluble lysine prodrug of this compound, designed to improve its pharmaceutical properties for clinical development.[2][3] In preclinical studies, both this compound and listhis compound have demonstrated significant antitumor activity in a variety of cancer models, including glioblastoma and lymphoma.[4][5]

These application notes provide a comprehensive overview of the use of this compound and its prodrug listhis compound in in vivo animal studies, with a focus on dosage, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: Microtubule Destabilization and Spindle Assembly Checkpoint Activation

This compound exerts its anti-cancer effects by targeting the fundamental process of cell division.

-

Binding to Tubulin: this compound binds to the colchicine-binding site on β-tubulin subunits.[1]

-

Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle.

-

Activation of the Spindle Assembly Checkpoint (SAC): The disruption of microtubule dynamics and the presence of unattached kinetochores activate the SAC, a critical cell cycle checkpoint that ensures proper chromosome segregation.[6][7][8]

-

Mitotic Arrest: Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the cell from proceeding from metaphase to anaphase and causing cell cycle arrest in the G2/M phase.[6][7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway Diagram

Caption: this compound's mechanism of action leading to apoptosis.

In VivoAnimal Studies: Dosage and Efficacy

The following table summarizes quantitative data from a key preclinical study using the prodrug listhis compound in an orthotopic glioblastoma patient-derived xenograft (PDX) mouse model. Listhis compound is readily converted to this compound in vivo.

| Compound | Animal Model | Tumor Model | Dosage and Administration | Treatment Group (Median Survival) | Vehicle Control (Median Survival) | Reference |

| Listhis compound (BAL101553) | Nude Mice | Orthotopic Glioblastoma PDX (GBM39) | 30 mg/kg, daily, oral gavage | 502 days | 249 days | [2][9][10] |

| Listhis compound (BAL101553) | Nude Mice | Orthotopic Glioblastoma PDX (GBM26) | 30 mg/kg, daily, oral gavage | 172 days | 121 days | [2][10] |

| Listhis compound (BAL101553) | Nude Mice | Orthotopic Glioblastoma PDX (GBM6) | 30 mg/kg, daily, oral gavage | 90 days | 69 days | [2][10] |

Experimental Protocols

Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice, which closely mimics human brain tumors.[11][12][13][14]

Materials:

-

Patient-derived glioblastoma cells

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Stereotactic frame for small animals

-

Anesthesia machine with isoflurane

-

Micro-syringe (e.g., Hamilton syringe)

-

Surgical tools (scalpel, forceps, drill)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Buprenorphine (analgesic)

-

Betadine and 70% ethanol

Procedure:

-

Cell Preparation: Culture and harvest patient-derived glioblastoma cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.

-

Animal Preparation: Anesthetize the mouse using isoflurane. Shave the scalp and secure the mouse in the stereotactic frame.

-

Surgical Procedure:

-

Administer a pre-operative analgesic (e.g., buprenorphine).

-

Disinfect the surgical area with Betadine and 70% ethanol.

-

Make a small incision in the scalp to expose the skull.

-

Using the stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.

-

Slowly lower the micro-syringe needle to the target depth.

-

Inject 2-5 µL of the cell suspension over several minutes to avoid backflow.

-

Slowly retract the needle and seal the burr hole with bone wax.

-

Suture the scalp incision.

-

-

Post-operative Care: Monitor the mice daily for any signs of distress or neurological symptoms. Provide post-operative analgesia as needed. Tumor growth can be monitored by bioluminescence imaging (if using luciferase-expressing cells) or MRI.

Drug Administration Protocols

This is a common method for administering oral drugs with precise dosages.

Materials:

-

Listhis compound (or this compound formulated for oral delivery)

-

Vehicle (e.g., sterile water, 0.5% methylcellulose)

-

Gavage needles (flexible or rigid with a ball tip)

-

Syringes

Procedure:

-

Preparation: Prepare the drug solution or suspension at the desired concentration.

-

Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

-

Drug Administration: Once the needle is in the correct position, slowly administer the drug solution.

-

Post-administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

IV administration is typically performed via the lateral tail vein.

Materials:

-

This compound or Listhis compound formulated for IV injection

-

Vehicle (e.g., sterile saline)

-

Mouse restrainer

-

Heat lamp or warming pad

-

27-30 gauge needles

-

Syringes

-

70% ethanol

Procedure:

-

Preparation: Prepare the drug solution in a sterile vehicle.

-

Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

-

Injection:

-

Wipe the tail with 70% ethanol.

-

Insert the needle, bevel up, into one of the lateral tail veins.

-

A successful insertion may result in a small flash of blood in the needle hub.

-

Slowly inject the drug solution. If swelling occurs at the injection site, the needle is not in the vein.

-

-

Post-injection: Gently remove the needle and apply pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor.

Experimental Workflow Diagram

Caption: Workflow for in vivo animal studies with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of listhis compound—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Enhancing Cancer Therapy with BAL101553: A Soluble Prodrug of the Microtubule Disruptor BAL27862 [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Signaling dynamics in the spindle checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayo.edu [mayo.edu]

- 10. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of listhis compound-a novel tumor checkpoint controller targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 13. Orthotopic GBM Xenograft Models [bio-protocol.org]

- 14. Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development [mdpi.com]

Application Notes and Protocols for the Preclinical Use of Avanbulin in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Avanbulin (also known as BAL27862), a novel microtubule-targeting agent, in combination with other standard-of-care chemotherapy drugs. This compound's unique mechanism of action as a microtubule destabilizer that binds to the colchicine site on tubulin presents a compelling rationale for its use in combination regimens, particularly in tumors resistant to other classes of microtubule inhibitors like taxanes.[1][2]

Mechanism of Action and Rationale for Combination Therapy

This compound is a potent inhibitor of tubulin assembly, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.[3][4] Unlike taxanes (e.g., paclitaxel, docetaxel), which stabilize microtubules, or vinca alkaloids that bind to a different site on tubulin, this compound's interaction with the colchicine-binding site provides a distinct mechanism of action.[3] This makes it a promising candidate for overcoming resistance to other microtubule-targeting agents.[5][6]

The primary rationale for combining this compound with other chemotherapy agents includes:

-

Synergistic or Additive Effects: Combining drugs with different mechanisms of action can lead to enhanced tumor cell killing.

-

Overcoming Drug Resistance: this compound has shown activity in preclinical models resistant to taxanes.[2][6]

-

Potential for Dose Reduction: Synergistic interactions may allow for the use of lower, less toxic doses of each agent.

-

Targeting Different Phases of the Cell Cycle: Combining a G2/M phase inhibitor like this compound with drugs that act on other cell cycle phases can increase the overall efficacy.

Signaling Pathway of this compound-Induced Cell Death

References

- 1. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Inhibition of Bladder Cancer Cell Growth by Simultaneous Knockdown of Antiapoptotic Bcl-xL and Survivin in Combination with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes: Avanbulin in Glioblastoma Preclinical Models

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite a standard-of-care regimen involving surgery, radiation therapy (RT), and temozolomide (TMZ).[1][2] The development of novel therapeutic agents that can effectively cross the blood-brain barrier and overcome resistance mechanisms is a critical unmet need. Avanbulin (BAL27862) is a novel, synthetic microtubule-targeting agent (MTA) that represents a promising therapeutic candidate.[3] It is administered as a water-soluble lysine prodrug, Listhis compound (BAL101553), which demonstrates significant antitumor activity via both oral and intravenous routes.[3][4]

Unlike conventional MTAs such as taxanes or vinca alkaloids, this compound binds to the colchicine site on tubulin, leading to a distinct mechanism of microtubule disruption.[5][6] This interaction inhibits microtubule formation, activates the spindle assembly checkpoint, and consequently induces G2/M cell cycle arrest and apoptosis.[3][7] Notably, this compound has shown potent activity in preclinical models that are refractory to standard MTAs.[8][9] Preclinical studies have confirmed that listhis compound effectively penetrates the brain and extends survival in orthotopic GBM patient-derived xenograft (PDX) models, supporting its clinical investigation for glioblastoma.[1][10][11]

Quantitative Data Summary

The efficacy of listhis compound has been evaluated in numerous preclinical glioblastoma models, both as a monotherapy and in combination with standard-of-care treatments. The data consistently demonstrates a significant survival benefit.

Table 1: Efficacy of Listhis compound Monotherapy in Orthotopic IDH-wildtype GBM PDX Models

| PDX Line | Treatment | Median Survival (Days) | Control Median Survival (Days) | P-value | Citation |

|---|---|---|---|---|---|

| GBM12 | 30 mg/kg Listhis compound (daily, oral) | 31 | 23 | < 0.01 | [1] |

| GBM6 | 30 mg/kg Listhis compound (daily, oral) | 60 | 48 | < 0.01 |[1] |

Table 2: Efficacy of Listhis compound in Combination Therapy

| Model | Treatment Regimen | Outcome | Citation |

|---|---|---|---|

| GBM PDX Subset | Listhis compound concomitant with Radiation Therapy (RT) | Significant therapeutic benefits and survival extension. | [3] |

| GBM PDX | Continuous Listhis compound with RT/TMZ followed by adjuvant TMZ | Significant extension of survival. | [1][11] |

| GBM6 (EB1-high) | Long-term daily oral Listhis compound | Dramatic survival benefit and decreased tumor growth. |[12] |

Mechanism of Action & Signaling Pathways

This compound exerts its anti-tumor effects through a multi-faceted mechanism targeting tumor cell proliferation and the tumor microenvironment.

Caption: this compound's primary mechanism of action on microtubule dynamics.

This compound binds to tubulin at the colchicine site, which destabilizes microtubules and prevents their proper formation.[5] This disruption activates the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation.[3][6] The sustained activation of this checkpoint leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and tumor cell death.[3][7]

Caption: this compound's proposed anti-angiogenic mechanism of action.

Beyond its direct cytotoxic effects, this compound also impacts the tumor microenvironment. In preclinical models, it has been shown to inhibit the secretion of Vascular Endothelial Growth Factor (VEGF) from glioblastoma stem-like cells.[12] This reduction in VEGF prevents the migration of normal endothelial cells, thereby disrupting tumor vessel formation and targeting tumor vasculature.[8][12]

Caption: The role of EB1 as a potential response-predictive biomarker.

End-binding protein 1 (EB1) has emerged as a potential response-predictive biomarker for listhis compound.[8][13] EB1 is a protein that controls microtubule dynamics. Preclinical data suggests that high expression of EB1 in GBM tumors sensitizes microtubules to the action of this compound.[8] Listhis compound-treated mice with EB1-high tumors demonstrated significantly longer survival, indicating that EB1 status could be used to select patients most likely to benefit from therapy.[8][12]

Experimental Protocols

The following protocols are generalized methodologies based on published preclinical studies involving listhis compound in glioblastoma models.[1][3][11]

Protocol 1: Orthotopic Glioblastoma PDX Mouse Model

-

Animal Housing: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old. House in a sterile environment with ad libitum access to food and water.

-

PDX Tissue Preparation: Aseptically mince fresh patient-derived glioblastoma tumor tissue into small fragments (~1-2 mm³).

-

Anesthesia: Anesthetize the mouse using a standard protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

-

Surgical Procedure:

-

Secure the anesthetized mouse in a stereotactic frame.

-

Create a midline scalp incision to expose the skull.

-

Using a dental drill, create a small burr hole in the skull over the desired brain region (e.g., right frontal lobe).

-

Carefully insert a 2-3 mm³ PDX tumor fragment into the burr hole to a depth of approximately 4-5 mm.

-

Seal the burr hole with bone wax and close the scalp incision with surgical sutures or staples.

-

-

Post-Operative Care: Administer analgesics as required. Monitor the animals daily for signs of distress, neurological symptoms, and weight loss. Tumor growth is typically monitored via bioluminescence imaging (if cells are tagged) or until neurological symptoms appear.

Protocol 2: In Vivo Efficacy Study

-

Tumor Implantation: Establish orthotopic GBM PDX tumors as described in Protocol 1.

-

Randomization: Once tumors are established (e.g., confirmed by imaging or a set number of days post-implantation), randomize mice into treatment cohorts (typically n=8-10 per group).

-

Treatment Groups:

-

Vehicle Control: Administer the vehicle solution (e.g., sterile water or saline) on the same schedule as the treatment group.

-

Listhis compound Monotherapy: Administer listhis compound at a specified dose (e.g., 30 mg/kg) daily via oral gavage.[1]

-

Combination Therapy: Administer listhis compound in combination with standard-of-care, such as fractionated radiation (e.g., 2 Gy daily for 10 fractions) and/or temozolomide.[1]

-

-

Monitoring: Record animal body weight and clinical signs of toxicity daily.

-

Endpoint: The primary endpoint is overall survival. Euthanize mice upon reaching pre-defined humane endpoints, such as >20% body weight loss, severe neurological impairment, or inability to ambulate.

-

Data Analysis: Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Sample Preparation: At a pre-determined time point post-treatment, euthanize mice and immediately resect the intracranial tumors.

-

Single-Cell Suspension:

-

Mince the tumor tissue in cold PBS.

-

Digest the tissue using an enzymatic solution (e.g., collagenase/dispase) to dissociate cells.

-

Pass the cell suspension through a 70 µm cell strainer to remove clumps.

-

Lyse red blood cells using an ACK lysis buffer, if necessary.

-

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining:

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

Caption: Workflow for a preclinical efficacy study using GBM PDX models.

References

- 1. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of listhis compound—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimizing an effective combination of the new microtubule-targeting agent listhis compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Portico [access.portico.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A phase 1/2a dose-finding study and biomarker assessment of oral listhis compound in patients with high-grade glioma or glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Listhis compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of listhis compound-a novel tumor checkpoint controller targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. firstwordpharma.com [firstwordpharma.com]

Application Notes and Protocols for Preclinical Efficacy Studies of Avanbulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanbulin (also known as BAL101553) is a novel microtubule-destabilizing agent that has shown promise in preclinical and clinical studies for the treatment of various cancers.[1][2] It functions by binding to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization.[1] This disruption of microtubule dynamics results in a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Beyond its direct cytotoxic effects on tumor cells, emerging evidence suggests that this compound can also modulate the tumor microenvironment, including effects on the tumor vasculature and potential interactions with the host immune system.[2][3] The efficacy of this compound may also be associated with the expression levels of end-binding protein 1 (EB1), a microtubule-associated protein.[2]

These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the efficacy of this compound. The protocols detailed below cover key in vitro and in vivo assays to characterize its mechanism of action, assess its anti-tumor activity, and investigate its impact on the tumor microenvironment and anti-tumor immunity.

Part 1: In Vitro Efficacy and Mechanism of Action

Determination of Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of this compound concentration.

| Cell Line | IC50 (nM) |

| Glioblastoma (e.g., U-87 MG) | Expected Value |

| Ovarian Cancer (e.g., OVCAR-3) | Expected Value |

| Non-Small Cell Lung Cancer (e.g., A549) | Expected Value |

| Breast Cancer (e.g., MDA-MB-231) | Expected Value |

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | Expected Value | Expected Value | Expected Value |

| This compound (IC50) | Expected Value | Expected Value | Expected Value (Increase) |

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol: Annexin V/PI Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with this compound at IC50 concentration for 48 hours.

-

Cell Harvesting and Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Vehicle Control | Expected Value | Expected Value | Expected Value | Expected Value |

| This compound (IC50) | Expected Value (Decrease) | Expected Value (Increase) | Expected Value (Increase) | Expected Value |

Microtubule Dynamics

Objective: To visualize the effect of this compound on microtubule organization.

Protocol: Immunofluorescence Staining of α-tubulin

-

Cell Culture and Treatment: Grow cancer cells on coverslips and treat with this compound for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Imaging: Mount the coverslips and visualize the microtubule network using a fluorescence microscope.

Part 2: In Vivo Efficacy Studies

Xenograft Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (or its prodrug Listhis compound) orally or intravenously at various doses and schedules. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Excise tumors for further analysis.

| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |

| Vehicle Control | Expected Value | 0 |

| This compound (Dose 1) | Expected Value (Decrease) | Calculated Value |

| This compound (Dose 2) | Expected Value (Decrease) | Calculated Value |

Part 3: Investigation of Effects on the Tumor Microenvironment and Anti-Tumor Immunity

Analysis of the Tumor Microenvironment

Objective: To assess the impact of this compound on the cellular composition of the tumor microenvironment.

Protocol: Immunohistochemistry (IHC) / Immunofluorescence (IF)

-

Tissue Preparation: Fix excised tumors from the in vivo study in formalin and embed in paraffin.

-

Sectioning and Staining: Cut thin sections and perform IHC or IF staining for markers of interest, such as:

-

Angiogenesis: CD31

-

Immune Cell Infiltrates: CD4 (Helper T cells), CD8 (Cytotoxic T cells), F4/80 (Macrophages), CD11c (Dendritic Cells), NKp46 (NK cells).

-

-

Imaging and Quantification: Image the stained sections and quantify the density of positive cells in different tumor regions.

| Marker | Vehicle Control (Positive Cells/mm²) | This compound Treatment (Positive Cells/mm²) |

| CD31 | Expected Value | Expected Value (Decrease) |

| CD8 | Expected Value | Expected Value (Increase) |

| F4/80 | Expected Value | Expected Value (Increase/Decrease) |

Immune Cell Profiling

Objective: To perform a detailed analysis of immune cell populations within the tumor and spleen.

Protocol: Flow Cytometry of Tumor and Spleen Single-Cell Suspensions

-

Tissue Dissociation: Prepare single-cell suspensions from fresh tumor and spleen tissues from the in vivo study.

-

Antibody Staining: Stain the cells with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD19, NK1.1, CD11b, Gr-1, F4/80).

-

Flow Cytometry: Acquire and analyze the data using a flow cytometer to quantify the different immune cell populations.

| Immune Cell Population | Spleen (% of CD45+) - Vehicle | Spleen (% of CD45+) - this compound | Tumor (% of CD45+) - Vehicle | Tumor (% of CD45+) - this compound |

| CD8+ T cells | Expected Value | Expected Value (Increase) | Expected Value | Expected Value (Increase) |

| CD4+ T cells | Expected Value | Expected Value | Expected Value | Expected Value |

| Macrophages | Expected Value | Expected Value | Expected Value | Expected Value (Increase/Decrease) |

| NK cells | Expected Value | Expected Value (Increase) | Expected Value | Expected Value (Increase) |

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound leading to anti-tumor immunity.

Caption: Experimental workflow for this compound efficacy studies.

References

- 1. Exploiting immune-dependent effects of microtubule-targeting agents to improve efficacy and tolerability of cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating the Spindle Assembly Checkpoint Using Avanbulin

Audience: Researchers, scientists, and drug development professionals.

Introduction Avanbulin (also known as BAL27862 or NPI-2358) is a potent, novel microtubule-targeting agent (MTA) that induces tumor cell death by modulating the spindle assembly checkpoint (SAC).[1] It is the active moiety of the water-soluble oral prodrug listhis compound (BAL101553).[1][2] Unlike many other MTAs that bind to the taxane or vinca alkaloid sites on tubulin, this compound binds to the colchicine site.[3][4][5] This distinct mechanism allows it to remain effective in cancer cells that have developed resistance to other MTAs.[4][6] this compound's ability to destabilize microtubules leads to the activation of the SAC, a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[7][8] This property makes this compound a valuable tool for studying the intricacies of the SAC, mitotic arrest, and subsequent cell fate decisions in cancer cells.

These application notes provide a summary of this compound's effects and detailed protocols for its use in studying the spindle assembly checkpoint.

Mechanism of Action: this compound and the Spindle Assembly Checkpoint

This compound exerts its anti-tumor effects by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin heterodimers into microtubules.[5][9][10] This leads to microtubule depolymerization and destabilization.[3][4]

During mitosis, the disruption of the mitotic spindle by this compound results in kinetochores that are not properly attached to spindle microtubules.[5][8] These unattached kinetochores serve as a signal to activate the Spindle Assembly Checkpoint (SAC).[8] The SAC is a signaling pathway that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[8] By inhibiting the APC/C, the SAC prevents the degradation of two key substrates: Cyclin B and Securin. The stabilization of these proteins arrests the cell in mitosis, preventing premature sister chromatid separation and providing time for the cell to potentially correct errors.[8] Prolonged mitotic arrest induced by agents like this compound ultimately triggers apoptotic cell death.[4][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Glioblastoma Foundation® Acquires Drug Listhis compound - Glioblastoma Foundation [glioblastomafoundation.org]

- 3. NPI-2358 is a tubulin-depolymerizing agent: in-vitro evidence for activity as a tumor vascular-disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Optimizing an effective combination of the new microtubule-targeting agent listhis compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Plinabulin | C19H20N4O2 | CID 9949641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Avanbulin in Microtubule Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Avanbulin

This compound (also known as BAL27862) is a potent, synthetic small molecule that acts as a microtubule-destabilizing agent.[1] It binds to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[2][3] This disruption leads to the activation of the Spindle Assembly Checkpoint (SAC), causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in cancer cells.[4][5] Its unique properties, including activity in multidrug-resistant cell lines, make it a valuable tool for studying microtubule function and a promising candidate for cancer therapy.[6]

This document provides detailed application notes and protocols for utilizing this compound in microtubule research.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₇N₇O₂ | [7] |

| Molecular Weight | 387.39 g/mol | [7] |

| CAS Number | 798577-91-0 | [7] |

| Appearance | White to yellow solid | [3] |

| Solubility | Soluble in DMSO (e.g., 10 mM) | [5] |

| Storage | Store solid at -20°C for long-term (years) or 4°C for short-term (weeks). In solvent, store at -80°C for up to 6 months. | [3] |

Chemical Structure of this compound:

Source: PubChem CID 11176685[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Tubulin Interaction

| Parameter | Value | Description | Reference |

| IC₅₀ (Tubulin Polymerization) | 1.4 µM | Concentration of this compound that inhibits tubulin assembly by 50% at 37°C. | [3][5] |

| K_d_ (Tubulin Binding) | 244 nM | Apparent dissociation constant for this compound binding to tubulin. | [3] |

Table 2: Cellular Activity

| Parameter | Value | Cell Lines/Conditions | Reference |

| Median IC₅₀ (Cell Growth) | 11 nM | Across 26 Diffuse Large B-cell Lymphoma (DLBCL) cell lines after 72 hours. | [9] |

| Median Relative IC₅₀ | 13.8 nM | Across 23 different tumor cell lines after 96 hours. | [3] |

| Apoptosis Induction | 20 - 40 nM | Potent and rapid apoptosis induction observed in 15 out of 17 DLBCL cell lines. | [9] |

| G2/M Arrest | Observed at 24h | In 3 out of 4 DLBCL cell lines tested. | [4] |

Mechanism of Action

This compound exerts its biological effects through a well-defined mechanism involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Inhibition of Microtubule Polymerization and Spindle Assembly Checkpoint Activation

This compound binds to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[2][3] This destabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The presence of improperly attached kinetochores to the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[4] The SAC is mediated by proteins such as Mad2 and BubR1, which inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the onset of anaphase and leading to a prolonged mitotic arrest.[7][10]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. While the precise signaling cascade for this compound is still under detailed investigation, it is hypothesized to follow the canonical pathway for microtubule-targeting agents. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and programmed cell death.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

Glycerol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Nocodazole or Colchicine (positive control for inhibition)

-

Pre-warmed 96-well microplate (half-area, black, flat bottom for fluorescence)

-

Temperature-controlled microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin to 3 mg/ml in G-PEM buffer. Keep on ice.

-

Prepare a tubulin reaction mix by adding glycerol to a final concentration of 10%.

-

Prepare serial dilutions of this compound in G-PEM buffer. Also prepare positive and vehicle (DMSO) controls.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate at 37°C, add 10 µl of the diluted this compound, controls, or vehicle to respective wells.

-

To initiate the reaction, add 90 µl of the tubulin reaction mix to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the absorbance/fluorescence as a function of time.

-

Determine the Vmax of polymerization for each concentration.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting to a dose-response curve.[2]

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µl of the this compound dilutions, vehicle control (DMSO), and medium-only control.

-

Incubate for the desired time period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µl of MTT solution to each well (final concentration 0.5 mg/ml).

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

-

-

Solubilization and Measurement:

-

Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm.[13]

-

-

Data Analysis:

-

Subtract the background absorbance (medium-only control).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of this compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells at 4°C for at least 30 minutes (or store at -20°C for later analysis).[14]

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]

-

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed and treat cells with this compound as described in the cell cycle analysis protocol.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

-

Transfer 100 µl of the cell suspension to a flow cytometry tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of PI.[2]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately by flow cytometry.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]

-

Troubleshooting

-

Low signal in tubulin polymerization assay: Ensure tubulin is fresh and properly reconstituted. Maintain a constant temperature of 37°C.

-

High background in MTT assay: Ensure complete removal of medium before adding solubilization solution. Use a reference wavelength to correct for background.

-

Cell clumping in flow cytometry: Gently vortex during fixation and resuspension steps. Pass cells through a cell strainer mesh if necessary.

-

Inconsistent staining in apoptosis assay: Perform staining on ice and analyze samples promptly after staining. Ensure proper compensation settings on the flow cytometer.

Conclusion

This compound is a powerful tool for investigating the role of microtubules in cellular processes. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies, from basic microtubule research to preclinical drug development. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to a deeper understanding of microtubule-dependent pathways and the development of novel cancer therapies.

References

- 1. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PMC [pmc.ncbi.nlm.nih.gov]